Gas-Phase Pyrolysis Activation Energy: Elevated Thermal Stability versus 2,2-Dichloropropane
The gas-phase pyrolysis kinetics of 1,2-dichloro-2-methylpropane demonstrate a quantifiably higher activation energy barrier compared to 2,2-dichloropropane, indicating greater thermal stability during high-temperature processing [1]. In a static system over 339.5-420.1 °C with free-radical suppression, both compounds undergo homogeneous unimolecular first-order decomposition [1].
| Evidence Dimension | Gas-phase pyrolysis activation energy (Ea) |
|---|---|
| Target Compound Data | 207.6 ± 6.4 kJ mol⁻¹ |
| Comparator Or Baseline | 2,2-Dichloropropane: 199.0 ± 6.5 kJ mol⁻¹ |
| Quantified Difference | ΔEa = 8.6 kJ mol⁻¹ (4.3% higher for target compound) |
| Conditions | Static system, seasoned vessels, 339.5-420.1 °C, 46-221 torr, with free-radical suppressor |
Why This Matters
For processes involving elevated temperatures (e.g., thermal curing, high-boiling distillations), the 8.6 kJ mol⁻¹ higher activation energy translates to measurably slower thermal decomposition, enabling wider operating windows and reduced byproduct formation.
- [1] Chucani, G.; Rotinov, A.; Martin, I.; Avila, I.; Dominguez, R. M. Influence of Polar α Substituents in the Gas-Phase Pyrolysis Kinetics of Tertiary Chlorides. Correlation of Alkyl and Polar Groups. Journal of Physical Chemistry, 1985, 89, 4134-4137. View Source
